7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
Description
7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a bicyclic heterocyclic compound characterized by a fused naphthyridine core with a benzyl group at position 7, a chlorine atom at position 2, and a partially saturated tetrahydropyridine ring. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and synthetic intermediates.
For example, 2-chloro-1,7-naphthyridine derivatives can undergo Suzuki reactions with boronic acids, followed by benzyl bromide alkylation and sodium borohydride reduction to yield tetrahydro-naphthyridines .
Properties
IUPAC Name |
7-benzyl-2-chloro-6,8-dihydro-5H-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-15-7-6-13-8-9-18(11-14(13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPIURPZEMYVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=N2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170899 | |
| Record name | 1,7-Naphthyridine, 2-chloro-5,6,7,8-tetrahydro-7-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256803-65-2 | |
| Record name | 1,7-Naphthyridine, 2-chloro-5,6,7,8-tetrahydro-7-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256803-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Naphthyridine, 2-chloro-5,6,7,8-tetrahydro-7-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with benzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the naphthyridine core can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of 2-substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.
Reduction Reactions: Formation of dihydro or tetrahydro derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds exhibit potent antimicrobial properties. For instance, studies have demonstrated that modifications to the naphthyridine scaffold can enhance activity against various bacterial strains. The introduction of the benzyl and chloro groups in 7-benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine may contribute to improved binding affinity to bacterial targets, making it a candidate for further investigation as an antimicrobial agent .
Anticancer Properties
Naphthyridine derivatives have also shown potential as anticancer agents. The compound's structure allows for interactions with DNA and other cellular targets involved in cancer proliferation. Preliminary studies suggest that this compound could inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Synthesis and Chemical Applications
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex naphthyridine derivatives. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis . For example, it can be utilized in the preparation of other functionalized naphthyridines that may possess enhanced biological activities.
Asymmetric Synthesis
Recent advancements have highlighted the asymmetric synthesis of naphthyridine derivatives as a crucial area of research. The development of novel synthetic routes involving this compound allows chemists to create compounds with specific stereochemical configurations that are essential for biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : Based on analogs (e.g., 7-Benzyl-4-chloro variant: C₁₅H₁₅ClN₂, MW 258.75) , the 2-chloro derivative is estimated to have a similar molecular weight (~260–270 g/mol).
- Reactivity: The chlorine at position 2 is susceptible to nucleophilic substitution, while the benzyl group at position 7 can be removed via hydrogenolysis (e.g., Pd/C, H₂) to generate deprotected intermediates .
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
*Estimated based on analog data.
Biological Activity
7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₆ClN₂ |
| CAS Number | 1172576-12-3 |
| Molecular Weight | 270.76 g/mol |
| Hazard Classification | Irritant |
Pharmacological Activities
Research has indicated that this compound exhibits various biological activities:
- Antitumor Activity :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
The mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Aggregation : The compound's structural features allow it to interact with protein aggregates associated with neurodegenerative diseases .
- Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell survival and apoptosis .
Case Studies
- Neuroprotection in Animal Models :
- Tumor Growth Inhibition :
Q & A
Basic Questions
Q. What are standard synthetic routes for preparing 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine?
- Answer : Reductive debenzylation using palladium on carbon (Pd/C) under hydrogen gas (3 atm) in methanol and dioxane with trace HCl at 20°C for 6 hours is a primary method. This yields the debenzylated product (5,6,7,8-tetrahydro-1,7-naphthyridine) in 78% yield as a dihydrochloride salt . For intermediates, ethyl esters or hydroxy derivatives (e.g., ethyl 5-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate) are synthesized via similar catalytic hydrogenation, achieving 77–95% yields .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the tetrahydro-naphthyridine backbone and substituent positions. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry confirms molecular weight. For chlorine substitution analysis, X-ray crystallography or elemental analysis may be employed .
Q. How is the benzyl group removed during synthesis, and what are common pitfalls?
- Answer : The benzyl group is removed via catalytic hydrogenation (Pd/C, H₂, 3 atm). Pitfalls include incomplete debenzylation due to insufficient catalyst loading or reaction time. Acidic conditions (trace HCl in methanol) improve protonation of intermediates, enhancing yield .
Advanced Research Questions
Q. How do steric and electronic effects of the benzyl and chloro substituents influence reactivity?
- Answer : The benzyl group introduces steric hindrance, slowing hydrogenation kinetics but stabilizing intermediates. The chloro substituent at position 2 increases electrophilicity, facilitating nucleophilic substitutions (e.g., amination). Comparative studies of 2-chloro vs. 4-chloro analogs show divergent reactivity in cross-coupling reactions .
Q. What strategies optimize catalytic hydrogenation conditions for debenzylation?
- Answer : Systematic optimization involves:
- Catalyst screening : Pd/C vs. Pd(OH)₂ for selectivity.
- Solvent effects : Polar aprotic solvents (dioxane) improve H₂ solubility.
- Pressure modulation : Higher pressures (5 atm) reduce reaction time but risk over-reduction.
- Acid additives : HCl (0.1–1.0 eq.) stabilizes intermediates, preventing side reactions .
Q. How can contradictory yield data from different synthetic protocols be resolved?
- Answer : Contradictions often arise from variations in substrate purity, catalyst activation, or solvent drying. Control experiments should:
- Standardize starting material quality (e.g., via pre-purification).
- Use inert atmosphere techniques to exclude moisture/oxygen.
- Monitor reaction progress with thin-layer chromatography (TLC) or in situ NMR .
Q. What are effective derivatization strategies for functionalizing the tetrahydro-naphthyridine core?
- Answer : Key approaches include:
- Carboxamide formation : Reacting 6-carboxylic acid derivatives with amines (e.g., α-methylbenzylamine) using SOCl₂ to generate reactive acyl chlorides .
- Ester hydrolysis : Hydrogenolysis of benzyl esters (Pd/C, H₂) yields carboxylic acids in 89% yield .
- Cyano group incorporation : Substitution at position 3 using acetonitrile under basic conditions (e.g., KOtBu) forms nitrile intermediates for further functionalization .
Methodological Considerations
Q. How to assess the compound’s stability under varying storage conditions?
- Answer : Conduct accelerated stability studies:
- Temperature : Store at -20°C (long-term) vs. 4°C (short-term).
- Light sensitivity : Use amber vials to prevent photodegradation.
- Humidity : Desiccants (silica gel) prevent hydrolysis of chloro substituents. Monitor via HPLC every 3–6 months .
Q. What computational methods predict biological activity based on structural features?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
